![molecular formula C30H25FN4O2 B15000242 1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B15000242.png)
1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
1-[(4-FLUOROPHENYL)METHYL]-5-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-5-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzyl chloride, indole-3-ethylamine, and various substituted pyrazoles. The reaction conditions may involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere conditions to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-FLUOROPHENYL)METHYL]-5-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHYL]-5-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-5-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-CHLOROPHENYL)METHYL]-5-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE
- 1-[(4-BROMOPHENYL)METHYL]-5-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE
Uniqueness
The uniqueness of 1-[(4-FLUOROPHENYL)METHYL]-5-[2-(1H-INDOL-3-YL)ETHYL]-4-METHYL-2-PHENYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE lies in its specific substitution pattern and the presence of the fluorophenyl group, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H25FN4O2 |
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Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenylpyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C30H25FN4O2/c1-20-29-27(17-28(36)33(20)16-15-22-18-32-26-10-6-5-9-25(22)26)34(19-21-11-13-23(31)14-12-21)35(30(29)37)24-7-3-2-4-8-24/h2-14,17-18,32H,15-16,19H2,1H3 |
InChI Key |
GQGQOPNIMHBAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CCC3=CNC4=CC=CC=C43)N(N(C2=O)C5=CC=CC=C5)CC6=CC=C(C=C6)F |
Origin of Product |
United States |
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